5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one
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Overview
Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core substituted with a phenoxyethyl group and a methyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized via a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an acyl chloride.
Introduction of the Phenoxyethyl Group: This step often involves a nucleophilic substitution reaction where the pyridinone is reacted with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioisosteric properties.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The oxadiazole ring can mimic certain biological functionalities, allowing the compound to bind to biological targets effectively.
Comparison with Similar Compounds
Similar Compounds
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyridin-2(1H)-one: Similar structure but with a phenylethyl group instead of phenoxyethyl.
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-methoxyethyl)pyridin-2(1H)-one: Similar structure but with a methoxyethyl group.
Uniqueness
The presence of the phenoxyethyl group in 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one provides unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-12-17-16(22-18-12)13-7-8-15(20)19(11-13)9-10-21-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYMOETVVMYEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C(=O)C=C2)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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